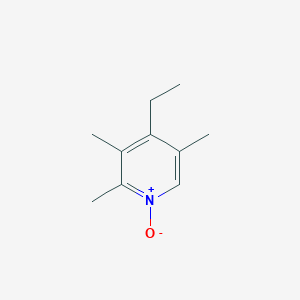

4-Ethyl-2,3,5-trimethylpyridine 1-oxide

Übersicht

Beschreibung

4-Ethyl-2,3,5-trimethylpyridine 1-oxide is a useful research compound. Its molecular formula is C10H15NO and its molecular weight is 165.23 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The N-oxide group enhances the susceptibility of the pyridine ring to nucleophilic attack. In methoxy-substitution reactions, sodium methoxide (NaOCH₃) replaces chlorine at the 4-position under mild conditions:

| Reaction Conditions | Yield | Catalyst/Solvent | Reference |

|---|---|---|---|

| 55–60°C for 8 hrs, DMSO solvent | 92% | Sodium methoxide | |

| 70°C for 16 hrs, DMSO additive (20%) | 92% | Closed vessel, alkaline |

This reaction proceeds via an SNAr (nucleophilic aromatic substitution) mechanism, where the N-oxide group stabilizes the negative charge in the transition state .

Oxidation Reactions

The compound undergoes further oxidation under controlled conditions. Hydrogen peroxide (H₂O₂) in glacial acetic acid efficiently oxidizes sulfur-containing intermediates in omeprazole synthesis:

| Reaction Parameters | Yield | Oxidizing System | Reference |

|---|---|---|---|

| 30°C for 1 h, then 70–90°C for 5 hrs | 95% | H₂O₂/CH₃COOH | |

| 70°C, catalytic Pd/C | 95% | Post-reaction cleanup |

The N-oxide group remains stable under these conditions, enabling selective oxidation of other functional groups .

Reduction Reactions

Hydrogenation in acidic media removes the N-oxide group, regenerating the parent pyridine:

| Conditions | Product | Catalyst | Reference |

|---|---|---|---|

| H₂ (1–25 bar), acetic acid solvent | 4-Ethyl-2,3,5-trimethylpyridine | Pd/C |

This reaction is critical for deoxygenation steps in multistep syntheses .

Electrophilic Substitution

The electron-withdrawing N-oxide group directs electrophiles to specific positions. Nitration occurs at the 4-position under mixed acid conditions:

| Nitration System | Product | Yield | Reference |

|---|---|---|---|

| HNO₃/H₂SO₄ at 0–5°C | 4-Nitro-2,3,5-trimethylpyridine N-oxide | 72.5% |

The reaction proceeds via NO₂⁺ electrophile formation, with regioselectivity controlled by the N-oxide .

Elimination and Rearrangement

Under basic conditions, the N-oxide moiety facilitates elimination reactions. For example, thermal decomposition yields pyridines and oxygen-containing byproducts:

| Conditions | Major Product | Observations | Reference |

|---|---|---|---|

| 90°C, aqueous NaOH | 4-Ethyl-2,5-dimethylpyridine | Requires anhydrous conditions |

Comparative Reactivity

| Reaction Type | Preferred Conditions | Functional Group Impact |

|---|---|---|

| Nucleophilic Substitution | Polar aprotic solvents (DMSO) | N-oxide enhances ring activation |

| Oxidation | H₂O₂/CH₃COOH, 30–90°C | Compatible with N-oxide stability |

| Reduction | H₂/Pd, acidic medium | Selective N-oxide removal |

Mechanistic Insights

-

N-Oxide Directed Reactivity : The N-oxide group increases ring electron deficiency, favoring nucleophilic substitutions at the 4-position .

-

Steric Effects : Ethyl and methyl groups hinder electrophilic attacks at adjacent positions, directing reactivity to less-substituted sites .

Experimental data from omeprazole synthesis pathways and analogous pyridine N-oxide systems validate these trends.

Eigenschaften

CAS-Nummer |

1015056-80-0 |

|---|---|

Molekularformel |

C10H15NO |

Molekulargewicht |

165.23 g/mol |

IUPAC-Name |

4-ethyl-2,3,5-trimethyl-1-oxidopyridin-1-ium |

InChI |

InChI=1S/C10H15NO/c1-5-10-7(2)6-11(12)9(4)8(10)3/h6H,5H2,1-4H3 |

InChI-Schlüssel |

STFQDTFFMMBVGW-UHFFFAOYSA-N |

Kanonische SMILES |

CCC1=C(C(=[N+](C=C1C)[O-])C)C |

Herkunft des Produkts |

United States |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.